3-Fluoro-4-thiomorpholinoaniline

Catalog No.
S682260
CAS No.
237432-11-0
M.F
C10H13FN2S
M. Wt
212.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-4-thiomorpholinoaniline

CAS Number

237432-11-0

Product Name

3-Fluoro-4-thiomorpholinoaniline

IUPAC Name

3-fluoro-4-thiomorpholin-4-ylaniline

Molecular Formula

C10H13FN2S

Molecular Weight

212.29 g/mol

InChI

InChI=1S/C10H13FN2S/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2

InChI Key

XWGJVQLPRBNUNS-UHFFFAOYSA-N

SMILES

C1CSCCN1C2=C(C=C(C=C2)N)F

Canonical SMILES

C1CSCCN1C2=C(C=C(C=C2)N)F

3-Fluoro-4-thiomorpholinoaniline (CAS 237432-11-0) is a specialized, sulfur-containing fluorinated aniline that serves as the critical starting material for next-generation oxazolidinone antibiotics. Structurally characterized by a central benzene ring substituted with a fluorine atom and a thiomorpholine moiety, this compound provides a reactive primary amine ideal for carbamate formation and subsequent cyclization. Unlike standard aliphatic heterocycles, the thiomorpholine ring introduces distinct redox capabilities, specifically the potential for controlled S-oxidation. In industrial procurement, it is primarily sourced as the direct precursor to Sutezolid (PNU-100480), providing a streamlined, pre-reduced building block that bypasses the need for hazardous in-house nitro-reduction steps and accelerates active pharmaceutical ingredient (API) manufacturing [1].

For buyers synthesizing oxazolidinone APIs, substituting 3-Fluoro-4-thiomorpholinoaniline with its widely available oxygen counterpart, 3-Fluoro-4-morpholinoaniline (the Linezolid precursor), fundamentally alters the downstream pharmacological profile. The morpholine analog cannot undergo S-oxidation, completely preventing the formation of the active circulating sulfoxide metabolites required for enhanced extracellular bactericidal activity[1]. Furthermore, APIs derived from the morpholine precursor exhibit significantly higher mitochondrial toxicity, leading to dose-limiting myelosuppression [2]. Attempting to substitute with the upstream nitro-compound, 4-(2-fluoro-4-nitrophenyl)thiomorpholine, is also suboptimal for facilities lacking specialized high-pressure catalytic hydrogenation equipment, as it introduces unnecessary process bottlenecks and potential reduction-related impurities.

Downstream API Potency and Efficacy

When utilized as the core building block for oxazolidinones, the thiomorpholine-derived API (Sutezolid) demonstrates a Minimum Inhibitory Concentration (MIC) of ≤0.0625 to 0.5 mg/L against Mycobacterium tuberculosis. In contrast, the morpholine-derived equivalent (Linezolid) exhibits an MIC that is 2 to 4 times higher [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against M. tuberculosis
Target Compound Data≤0.0625 to 0.5 mg/L (Sutezolid API)
Comparator Or Baseline2 to 4 times higher MIC (Linezolid API from morpholine analog)
Quantified Difference2-4 fold improvement in bactericidal potency
ConditionsIn vitro susceptibility testing (BACTEC MGIT 960 system)

Procuring the thiomorpholine precursor is strictly required to achieve the superior bactericidal potency of next-generation antitubercular regimens.

Downstream Safety and Toxicity Profile

The incorporation of the thiomorpholine ring significantly reduces off-target mitochondrial toxicity compared to the morpholine analog. The resulting API exhibits a 3-fold higher IC50 for the inhibition of mitochondrial protein synthesis (MPS) than the Linezolid baseline, directly translating to reduced clinical myelosuppression [1].

Evidence DimensionInhibition of mitochondrial protein synthesis (MPS) IC50
Target Compound Data3-fold higher IC50 (lower toxicity)
Comparator Or BaselineLower IC50 (Linezolid API from morpholine analog)
Quantified Difference300% increase in the safety margin for MPS inhibition
ConditionsIn vitro mitochondrial protein synthesis assay

The sulfur substitution is the primary structural driver for reducing the severe peripheral neuropathy and toxicity associated with legacy oxazolidinones.

Precursor Processability and Isolation Yield

During standard synthetic reduction conditions (Béchamp reduction), 3-Fluoro-4-thiomorpholinoaniline demonstrates superior isolation characteristics, achieving an 82% isolated yield as a stable solid. Under identical conditions, the synthesis of the morpholine analog, 3-Fluoro-4-morpholinoaniline, only achieved a 59% yield[1].

Evidence DimensionIsolated chemical yield
Target Compound Data82% yield
Comparator Or Baseline59% yield (3-Fluoro-4-morpholinoaniline)
Quantified Difference23 percentage point increase in isolated yield
ConditionsStandard Béchamp reduction (iron-based) and column chromatography

The thiomorpholine derivative demonstrates superior crystallization and isolation efficiency, directly lowering bulk API manufacturing costs.

Metabolic Functionalization Capability

The thiomorpholine moiety enables specific in vivo metabolic functionalization that the morpholine ring cannot achieve. The sulfur atom undergoes S-oxidation to form an active sulfoxide metabolite (PNU-101603) that circulates at concentrations up to 7 times higher than the parent compound, contributing heavily to extracellular efficacy [1].

Evidence DimensionFormation of active circulating metabolites
Target Compound DataForms active sulfoxide circulating at up to 7x parent concentration
Comparator Or Baseline0% (Morpholine ring is incapable of S-oxidation)
Quantified DifferenceAbsolute enabling of the S-oxidation metabolic pathway
ConditionsIn vivo pharmacokinetic metabolism (CYP/FMO oxidation)

This unique metabolic pathway is essential for the drug's dual intra/extracellular efficacy, making the sulfur atom non-negotiable in procurement.

Commercial Synthesis of Sutezolid and Thio-Oxazolidinones

The primary industrial application, where the compound is coupled with chiral epoxides or aldehydes to form the oxazolidinone core, directly leveraging its superior safety and MIC profile compared to morpholine analogs [1].

Development of S-Oxidizable Pharmacophores

Utilized in medicinal chemistry programs aiming to design prodrugs or active metabolites, as the thiomorpholine ring can be predictably oxidized to sulfoxides or sulfones by flavin-containing monooxygenases [2].

Transition-Metal Catalyzed N-Arylation

Employed as a highly functionalized nucleophile in Chan-Lam couplings, where the pre-installed fluorine and thiomorpholine groups direct regioselectivity without requiring downstream modification [3].

XLogP3

1.9

Wikipedia

3-fluoro-4-thiomorpholin-4-ylaniline

Dates

Last modified: 08-15-2023

Explore Compound Types